molecular formula C21H20N4O4 B3013950 N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide CAS No. 1207024-27-8

N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide

カタログ番号: B3013950
CAS番号: 1207024-27-8
分子量: 392.415
InChIキー: OSVHCZNTGGBCMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(3-(3,4-Dimethoxyphenyl)ureido)phenyl)nicotinamide is a synthetic small molecule featuring a nicotinamide core linked to a substituted phenylurea moiety.

特性

IUPAC Name

N-[2-[(3,4-dimethoxyphenyl)carbamoylamino]phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-28-18-10-9-15(12-19(18)29-2)23-21(27)25-17-8-4-3-7-16(17)24-20(26)14-6-5-11-22-13-14/h3-13H,1-2H3,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVHCZNTGGBCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide typically involves the following steps:

    Formation of the Urea Linkage: The initial step involves the reaction of 3,4-dimethoxyaniline with an isocyanate derivative to form the corresponding urea compound.

    Coupling with Nicotinamide: The urea compound is then coupled with nicotinic acid or its derivatives under suitable conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the product.

化学反応の分析

Types of Reactions

N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines.

科学的研究の応用

N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide, also known as a derivative of nicotinamide, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications in medicinal chemistry, pharmacology, and biochemistry, supported by comprehensive data tables and documented case studies.

Anticancer Activity

Recent studies have highlighted the potential of N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide as an anticancer agent. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry investigated the compound's effects on breast cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability (IC50 = 15 µM), suggesting its potential as a therapeutic agent against breast cancer .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)20Cell cycle arrest
A549 (Lung)18Inhibition of metastasis

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. It appears to modulate pro-inflammatory cytokines, thus reducing inflammation.

Case Study : Research published in Pharmacology Reports demonstrated that N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha250120
IL-6300150

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's.

Case Study : A study in Neuroscience Letters found that treatment with N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide improved cognitive function in mice subjected to amyloid-beta toxicity . The compound was shown to reduce oxidative stress markers and improve synaptic plasticity.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on NAD+-glycohydrolases, which are crucial for cellular metabolism.

Antioxidant Activity

Research indicates that N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide exhibits antioxidant properties, potentially mitigating oxidative stress-related damage in cells.

作用機序

The mechanism of action of N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in inhibiting certain enzymes involved in disease processes.

類似化合物との比較

Substituent Effects on Ureido-Phenyl Derivatives

Compounds with phenylurea scaffolds and varied substituents (e.g., halogens, alkoxy groups) are widely studied. Key examples from literature include:

Compound Name Substituent (R) Molecular Weight (g/mol) Yield (%) ESI-MS [M+H]+
Ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate 3,4-dichlorophenyl 548.1 87.0 548.1
Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate 3-trifluoromethoxyphenyl 564.2 88.7 564.2
Hypothetical analog: N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide 3,4-dimethoxyphenyl ~405.4 (estimated) N/A N/A

Key Observations :

  • Substituent polarity : The 3,4-dimethoxyphenyl group in the target compound is less electronegative than the dichloro- or trifluoromethoxy groups in analogs . This may reduce binding affinity to hydrophobic targets but improve solubility in polar solvents.
  • Synthetic feasibility : High yields (>85%) for analogs with bulky substituents (e.g., trifluoromethoxy) suggest that the dimethoxy variant could be synthesized efficiently using similar protocols .

Physicochemical Properties: Solubility and Stability

Data from structurally unrelated compounds (e.g., nifedipine, a dihydropyridine derivative) provide insights into solubility trends for molecules with aromatic and polar groups:

Property Nifedipine Hypothetical Data for Target Compound
Melting Point (°C) 172–174 ~160–180 (estimated)
Solubility in Water 0.01 mg/mL Likely higher due to methoxy groups
LogP (Partition Coefficient) 3.1 ~2.5–3.0 (predicted)

Analysis :

  • The dimethoxy groups may enhance water solubility compared to nifedipine, which has nitro and methyl substituents .
  • Lower LogP for the target compound could improve bioavailability compared to highly lipophilic analogs.

Pharmacological Potential: Inferences from Ureido-Thiazole Analogs

Compounds with ureido-phenyl-thiazole scaffolds (e.g., 10g and 10h in ) exhibit activity in kinase assays or antimicrobial screens. While the target compound lacks a thiazole ring, its nicotinamide moiety may interact with NAD+-dependent enzymes.

Hypothetical Targets :

  • PARP inhibitors: Nicotinamide analogs are known to inhibit poly(ADP-ribose) polymerases (PARPs) via competitive binding at the NAD+ site.
  • Anti-inflammatory activity : Ureido groups in related compounds modulate COX-2 or TNF-α pathways.

生物活性

N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound has a molecular formula of C21H20N4O4C_{21}H_{20}N_{4}O_{4}. Its structure features a picolinamide group linked to a phenyl ring, which is further substituted with a ureido group and a 3,4-dimethoxyphenyl moiety. The synthesis typically involves the reaction of 3,4-dimethoxyaniline with isocyanate derivatives to form the ureido intermediate, followed by coupling with picolinic acid or its derivatives under specific conditions using solvents like dichloromethane or dimethylformamide.

Anticancer Properties

Research indicates that N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide exhibits significant anticancer activity. In vitro studies have shown that derivatives of nicotinamide can inhibit growth in various cancer cell lines. For instance, compounds structurally similar to N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide have demonstrated IC50 values as low as 0.21 µM against T47D breast cancer cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
Compound 10T47D0.21
Compound 8eMCF-70.22
Compound 8nMCF-71.88

The biological activity of this compound is believed to be mediated through its interaction with nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in the NAD+ biosynthesis pathway. By inhibiting NAMPT, the compound may disrupt cellular metabolism and promote apoptosis in cancer cells .

In studies focusing on similar compounds, it was found that they could induce the expression of protective proteins such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which enhances cellular defense against oxidative stress .

Case Studies

A notable study investigated the cytoprotective effects of related compounds on normal human colon fibroblast cells exposed to carcinogens. The results indicated that pretreatment with these compounds reduced DNA strand breaks and mitochondrial damage caused by nitrosative stress, highlighting their potential chemopreventive roles .

Research Findings

Recent investigations into pyridine-ureas have shown promising results in terms of selectivity and potency against various cancer types. For example, in National Cancer Institute (NCI) assays, certain derivatives exhibited mean growth inhibition rates ranging from 43% to 91% across different cancer cell lines, suggesting a broad spectrum of anticancer activity .

Q & A

Q. How to address conflicting solubility data reported in different solvent systems?

  • Methodological Answer : Re-evaluate using standardized protocols (e.g., shake-flask method at 25°C). Compare with Hansen solubility parameters (δD_D, δP_P, δH_H) to identify optimal solvents. For polar aprotic solvents (DMSO, DMF), solubility >10 mg/mL is typical; in aqueous buffers (pH 7.4), use co-solvents like PEG-400 .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。